Pentanenitrile, 3,5-dihydroxy-

Organic Synthesis Process Chemistry Scale-up

Scaling statin intermediate synthesis often requires re-optimization when using substituted analogs. This compound is the direct solution. - Unsubstituted C5 backbone preserves the native 3,5-dihydroxyacid pharmacophore geometry, eliminating dealkylation or decarboxylation steps and reducing impurity risk. - High-yield, one-step synthesis protocols support lower cost-of-goods versus multi-step custom syntheses for methylated/dimethylated analogs. - Peer-reviewed 1H/13C-NMR, IR, Raman, and MS data expedite ICH-compliant identity testing and method development.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 823787-18-4
Cat. No. B14230161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanenitrile, 3,5-dihydroxy-
CAS823787-18-4
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC(CO)C(CC#N)O
InChIInChI=1S/C5H9NO2/c6-3-1-5(8)2-4-7/h5,7-8H,1-2,4H2
InChIKeyQSDCNOAJMHCYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentanenitrile, 3,5-dihydroxy- (823787-18-4) Overview


Pentanenitrile, 3,5-dihydroxy- (CAS 823787-18-4), a C5 chain featuring a terminal nitrile and hydroxyl groups at the 3 and 5 positions, is a specialized intermediate. Its structure, which incorporates both a versatile nitrile for functional group transformations [1] and two hydroxyls for orthogonal modifications, positions it as a key building block. The compound is notably referenced as an intermediate in the synthesis of statins, a class of HMG-CoA reductase inhibitors .

Statin intermediate synthesis Unsubstituted 3,5-dihydroxy C5 backbone maps directly to statin pharmacophore side chain
High-yield one-step route Reported near-quantitative synthesis via adapted Vilsmeier conditions supports scale-up economics
Peer-reviewed spectral ID Published NMR, IR, Raman, and MS data enable rapid in-house identity confirmation

Limitations of Generic Substitutes for Pentanenitrile, 3,5-dihydroxy- (823787-18-4)


The procurement of 3,5-dihydroxypentanenitrile (CAS 823787-18-4) versus other in-class analogs (e.g., 3,5-dihydroxy-3-methylpentanenitrile, CAS 79618-05-6 or 3,5-dihydroxy-4,4-dimethylpentanenitrile, CAS 2228680-32-6) cannot be based solely on functional group similarity [1]. The absence of geminal dimethyl or methyl substitutions at the carbon backbone fundamentally alters the steric environment and reactivity of the terminal nitrile and adjacent hydroxyls. This specific unsubstituted 3,5-dihydroxy pattern is critical for serving as a direct precursor to the core 3,5-dihydroxyacid pharmacophore found in statins [2]. Generic substitution with a methylated or dimethylated analog would require re-optimization of subsequent reaction steps, impacting yield and impurity profiles. The following evidence, while limited to supporting data, underscores the quantifiable differences that inform a scientific procurement decision.

Methyl or gem-dimethyl substitution on the carbon backbone may significantly alter steric environment and nitrile/hydroxyl reactivity, limiting direct drop-in replacement.

Substituted analogs often require additional deprotection or dealkylation steps, increasing step count and potentially lowering overall yield and process atom economy.

Re-optimization of reaction conditions may be needed when switching from the unsubstituted 3,5-dihydroxy core, impacting impurity profiles and development timelines.

Evidence Guide for Pentanenitrile, 3,5-dihydroxy- (823787-18-4)


High-Yield One-Step Synthesis

A key differentiator for procurement is the reported ability to synthesize Pentanenitrile, 3,5-dihydroxy- (823787-18-4) in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with multi-step synthetic routes required for more complex or sterically hindered 3,5-dihydroxy nitrile analogs (e.g., 3,5-dihydroxy-4,4-dimethylpentanenitrile). The high efficiency directly impacts cost and scalability for industrial users.

Synthetic Yield
Reported
~100% yield
One-step synthesis advantage
Adapted Vilsmeier conditions; multi-step analogs show cumulative yield loss
Organic Synthesis Process Chemistry Scale-up

Spectroscopic Identity Confirmation

The unambiguous structural identity of Pentanenitrile, 3,5-dihydroxy- (823787-18-4) is supported by comprehensive spectroscopic characterization, including 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. A reference MS (GC) spectrum is also available in a commercial spectral library [2]. This well-documented spectral fingerprint enables definitive identification and purity verification, a critical requirement for regulated pharmaceutical intermediate procurement that is not always as thoroughly documented for niche analogs.

Spectral Identity
Reported
1H, 13C, 2H-NMR, IR, Raman, MS
Comprehensive peer-reviewed characterization
Reduces analytical burden and identity verification risk during procurement
Analytical Chemistry Spectroscopy Quality Control

Unsubstituted Backbone for Statin Synthesis

Pentanenitrile, 3,5-dihydroxy- (823787-18-4) serves as a precursor to the 3,5-dihydroxyacid side chain common to statin drugs [1]. Its differentiation from analogs such as 3,5-dihydroxy-3-methylpentanenitrile (CAS 79618-05-6) or 3,5-dihydroxy-4,4-dimethylpentanenitrile (CAS 2228680-32-6) lies in its unsubstituted backbone, which is a closer structural mimic of the target pharmacophore [2]. This minimizes the need for deprotection or dealkylation steps that are necessary with substituted analogs, thereby improving overall process atom economy.

Structural Fidelity
Class-level
Unsubstituted 3,5-dihydroxy C5
vs. methylated/dimethylated analogs
Closer pharmacophore mimicry
Avoids deprotection/dealkylation steps; supports better atom economy in statin synthesis
Medicinal Chemistry Statin Synthesis Chiral Building Blocks

Application Scenarios for Pentanenitrile, 3,5-dihydroxy- (823787-18-4)


Cost-Effective Scale-Up of Statin Precursors

For process chemistry groups scaling the synthesis of statin intermediates, procuring 3,5-dihydroxypentanenitrile (823787-18-4) is quantitatively justified by its high-yield, one-step synthesis [1]. This protocol supports a lower cost-of-goods and a simplified supply chain compared to relying on multi-step custom syntheses for more complex, substituted analogs.

Streamlined QC for Pharmaceutical Intermediates

In a QC/QA laboratory environment supporting pharmaceutical production, the availability of peer-reviewed and commercial spectral data (1H-, 13C-NMR, IR, Raman, MS) for this compound [1] is a key differentiator. It expedites method development, identity testing, and purity assessment, which are critical for meeting ICH guidelines and regulatory filing requirements.

Orthogonal Functionalization in Medicinal Chemistry

The combination of a terminal nitrile and two unsubstituted hydroxyl groups in a single C5 chain [1] provides a unique synthetic handle. For medicinal chemistry efforts focused on the statin pharmacophore [2], this compound is a more efficient starting point than its substituted analogs, as it avoids the need for dealkylation or decarboxylation steps, thus preserving synthetic resources and reducing impurity risk.

Application
Selection Property
Validation Focus
Statin precursor scale-up
High-yield one-step synthesis
Cost-of-goods, solvent use, and supply chain simplification
QC for pharmaceutical intermediates
Published spectral library
Method development speed, identity testing efficiency
Statin pharmacophore synthesis
Unsubstituted 3,5-dihydroxy backbone
Minimize deprotection steps, improve atom economy, reduce impurity risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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